Validated Crystallographic Structure vs. Less-Characterized Analogs
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid has a fully characterized, peer-reviewed crystal structure, providing unambiguous confirmation of its molecular geometry and solid-state packing. This level of structural validation is not available for many closely related analogs, such as 2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid or 4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid [1]. The reported unit cell parameters for the target compound are a = 7.6757(3) Å, b = 9.8837(4) Å, c = 13.3906(6) Å, α = 90°, β = 94.761(2)°, γ = 90°, with a volume of 1012.49(7) ų (Z = 4) in the monoclinic space group P21/c [1].
| Evidence Dimension | Crystal Structure Characterization |
|---|---|
| Target Compound Data | Fully solved crystal structure; Monoclinic, P21/c, a=7.6757(3) Å, b=9.8837(4) Å, c=13.3906(6) Å, β=94.761(2)° [1] |
| Comparator Or Baseline | 2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid; 4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| Quantified Difference | No reported crystal structures found for comparator compounds in primary literature. |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
A validated crystal structure is essential for quality control, polymorph screening, and computational modeling in drug development, reducing scientific and regulatory risk compared to using an uncharacterized analog.
- [1] Richter, A., Goddard, R., Schlegel, T., Imming, P., & Seidel, R. W. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E: Crystallographic Communications, 77(2), 142-147. View Source
